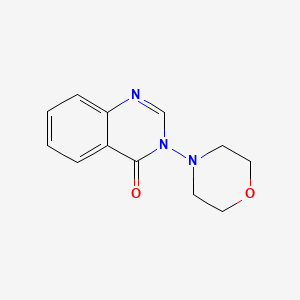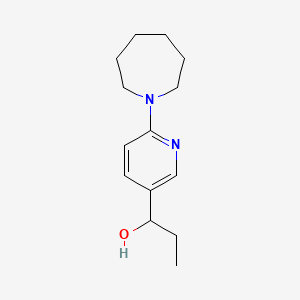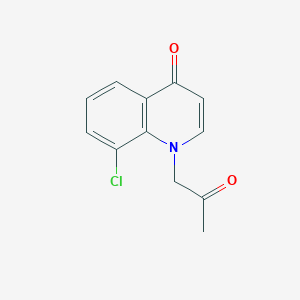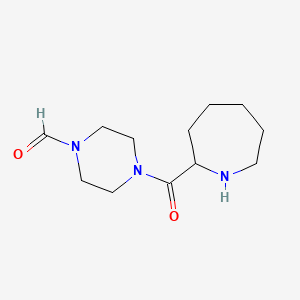
3-(Morpholin-4-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholinoquinazolin-4(3H)-one is a heterocyclic organic compound that features a quinazoline core structure with a morpholine ring attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and morpholine.
Cyclization: Anthranilic acid undergoes cyclization with formamide to form quinazolin-4(3H)-one.
Substitution: The quinazolin-4(3H)-one is then reacted with morpholine under suitable conditions to yield 3-Morpholinoquinazolin-4(3H)-one.
Industrial Production Methods
In an industrial setting, the production of 3-Morpholinoquinazolin-4(3H)-one may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the cyclization and substitution reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Morpholinoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline compounds with diverse substituents.
Applications De Recherche Scientifique
3-Morpholinoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Morpholinoquinazolin-4(3H)-one involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the morpholine ring.
2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at the second position.
4-Hydroxyquinazoline: A hydroxylated derivative of quinazoline.
Uniqueness
3-Morpholinoquinazolin-4(3H)-one is unique due to the presence of the morpholine ring, which can enhance its biological activity and specificity compared to other quinazoline derivatives. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis.
Propriétés
Numéro CAS |
88614-47-5 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
3-morpholin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-3-1-2-4-11(10)13-9-15(12)14-5-7-17-8-6-14/h1-4,9H,5-8H2 |
Clé InChI |
YRBIFFGPLWCBPV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1N2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)





